Totrombopag

Pharmacodynamics Dosing regimen optimization Platelet count elevation

Procure Totrombopag (SB-559448, LGD-4665) for research protocols requiring extended-interval TPO-R activation. Its 90-hour elimination half-life supports once-weekly dosing—a critical advantage over daily eltrombopag. Binds the transmembrane domain of c-Mpl (not the extracellular domain) and uniquely activates the F104S mutant receptor, enabling mechanistic studies in congenital amegakaryocytic thrombocytopenia models. Minimal food effect (~23% AUC reduction; clinically insignificant) simplifies in vivo design by removing dietary cation chelation confounds. No CYP3A4 interaction with simvastatin, making it a clean reference TPO-RA for polypharmacy studies. Confirm purity and batch-specific COA when ordering.

Molecular Formula C25H22N8O2
Molecular Weight 466.5 g/mol
Cat. No. B611442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTotrombopag
SynonymsSB559448;  SB 559448;  SB-559448;  LGD-4665;  LGD4665;  LGD 4665;  GSK2285921;  GSK-2285921;  GSK 2285921;  C116875;  Totrombopag.
Molecular FormulaC25H22N8O2
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C
InChIInChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32)
InChIKeyKWJKFQSAMABKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Totrombopag Procurement Guide: Investigational TPO-RA for ITP and Thrombocytopenia Research


Totrombopag (also known as SB-559448, LGD-4665, GSK-2285921) is an orally bioavailable, nonpeptide, small-molecule thrombopoietin receptor agonist (TPO-RA) [1]. It induces proliferation and differentiation of megakaryocytes and progenitor cells, ultimately increasing platelet production [2]. Totrombopag was developed as an analog and back-up compound to eltrombopag, with initial investigation targeting immune thrombocytopenic purpura (ITP) and thrombocytopenia associated with chronic liver disease . The compound reached Phase 2 clinical trials for ITP (NCT00621894) [3] and demonstrated promising pharmacokinetic properties in Phase 1 studies, including a long elimination half-life of approximately 90 hours supporting weekly dosing regimens [4]. As of current regulatory records, Totrombopag has not received FDA, EMA, or NMPA marketing approval and is designated as an investigational compound [5].

Why Totrombopag Cannot Be Substituted by Generic Eltrombopag or Other TPO-RAs Without Validation


Despite belonging to the same TPO-RA class as approved agents such as eltrombopag, avatrombopag, and lusutrombopag, Totrombopag exhibits distinct pharmacological and physicochemical properties that preclude generic substitution without experimental verification . Critically, Totrombopag demonstrates a fundamentally different receptor binding mechanism: it binds to the transmembrane domain of the TPO receptor (c-Mpl), whereas endogenous thrombopoietin and certain other agonists bind to the extracellular domain [1]. This distinction carries functional consequences—Totrombopag activates signaling with delayed kinetics compared to native thrombopoietin [2] and uniquely stimulates the F104S c-Mpl mutant receptor that does not bind thrombopoietin [3]. Furthermore, Totrombopag's extended 90-hour half-life enables weekly dosing [4], contrasting sharply with the daily dosing requirements of eltrombopag and the parenteral administration of romiplostim [5]. These compound-specific characteristics mean that even within the same therapeutic class, direct functional interchangeability cannot be assumed for research applications.

Totrombopag Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Platelet Response to Weekly Dosing: Totrombopag 45 mg QW vs. Eltrombopag Daily Dosing

Totrombopag demonstrates sustained platelet elevation with once-weekly dosing that is quantitatively comparable to daily dosing with eltrombopag [1]. In a Phase 1 crossover study of 23 healthy volunteers, weekly administration of 45 mg Totrombopag produced a mean maximum platelet count increase of 71%, which was comparable to a 79% increase achieved with daily dosing of 7.5 mg plus a loading dose [2]. This weekly dosing feasibility is directly enabled by Totrombopag's 90-hour elimination half-life [3].

Pharmacodynamics Dosing regimen optimization Platelet count elevation

Food Effect Comparison: Totrombopag vs. Eltrombopag Absorption Interference

Totrombopag demonstrates minimal food effect on absorption, contrasting with eltrombopag which requires strict fasting conditions for administration [1]. In a crossover study of 16 normal subjects, food intake caused only a 23% decrease in Totrombopag absorption, which was determined to have no significant clinical impact [2]. By comparison, eltrombopag labeling requires administration on an empty stomach (1 hour before or 2 hours after meals) due to significant chelation with dietary polyvalent cations that markedly reduces bioavailability [3].

Pharmacokinetics Bioavailability Food-drug interaction

CYP3A4 Drug-Drug Interaction Profile: Totrombopag vs. Class Expectations

Totrombopag demonstrates absence of pharmacokinetic interaction with CYP3A4 substrates, a relevant consideration given that multiple TPO-RAs undergo hepatic metabolism [1]. In a Phase 1 study of 25 healthy subjects, co-administration of Totrombopag with simvastatin—a sensitive CYP3A4 substrate—resulted in no clinically significant drug-drug interaction [2]. While eltrombopag is also metabolized via CYP1A2 and CYP2C8 and requires monitoring with certain CYP substrates [3], the documented lack of CYP3A4 interaction provides a defined pharmacokinetic characteristic relevant to compound selection in polypharmacy research contexts.

Drug-drug interaction CYP450 metabolism Pharmacokinetic safety

Dose-Proportional Platelet Response: Totrombopag Weekly Dosing Quantitative Gradient

Totrombopag exhibits clear dose-proportional increases in platelet count following once-weekly administration [1]. In a randomized Phase 1 study of 23 healthy volunteers receiving once-weekly oral dosing for up to 6 weeks, the mean maximum percentage increases in platelet count were 36% at 30 mg, 71% at 45 mg, and 81% at 60 mg [2]. This dose-response relationship provides predictable pharmacodynamic control across a defined dosing range, with platelet counts approaching 50% above baseline within two weeks of initiating the higher weekly doses [3].

Dose-response relationship Pharmacodynamics Platelet count

F104S c-Mpl Mutant Receptor Activation: Totrombopag Unique Functional Activity vs. Thrombopoietin

Totrombopag uniquely activates the F104S c-Mpl mutant receptor that does not bind native thrombopoietin [1]. In a BaF3 cell line model expressing F104S c-Mpl, cells proliferated in response to LGD-4665 but not to thrombopoietin or the extracellular domain-targeting agonist m-AMP4 [2]. This functional distinction arises from Totrombopag's binding to the transmembrane domain of c-Mpl, whereas thrombopoietin requires the extracellular domain including the F104 residue for hydrogen-bonding interactions critical to ligand binding [3]. Signaling kinetics with Totrombopag are delayed compared to thrombopoietin in both wild-type and mutant receptors [4].

Receptor pharmacology Congenital amegakaryocytic thrombocytopenia c-Mpl mutation

Totrombopag Clinical Development Status: Phase 2 Discontinuation Context

Totrombopag reached Phase 2 clinical development for ITP (NCT00621894: Oral LGD-4665 Versus Placebo in Adults With Immune Thrombocytopenic Purpura) [1] but development was subsequently discontinued, with no regulatory approvals obtained from FDA, EMA, or NMPA [2]. By contrast, multiple TPO-RAs including eltrombopag, romiplostim, avatrombopag, and lusutrombopag have achieved full regulatory approval and commercial availability across major markets [3]. The maximum development phase reported for Totrombopag is Phase 2, with no further development activity reported after approximately 2010 [4]. This represents a fundamental procurement consideration distinct from pharmacological differentiation: Totrombopag is available only as a research reagent, not as an approved therapeutic.

Clinical development Regulatory status Procurement consideration

Totrombopag Research Application Scenarios Based on Verified Differential Evidence


Pharmacokinetic and Dosing Regimen Studies Requiring Long Half-Life Compounds

Totrombopag's 90-hour elimination half-life and demonstrated efficacy with once-weekly dosing make it a valuable tool compound for research protocols investigating extended-interval TPO-RA administration [1]. In scenarios where daily dosing of eltrombopag introduces compliance variability or protocol complexity, Totrombopag offers a pharmacokinetically validated weekly alternative. The dose-proportional platelet response across 30 mg to 60 mg weekly doses provides predictable pharmacodynamic control [2].

c-Mpl Transmembrane Domain Receptor Pharmacology and Mutant Receptor Studies

Totrombopag serves as a unique research reagent for investigations of transmembrane domain-mediated c-Mpl activation, distinct from extracellular domain-binding agonists such as thrombopoietin and eltrombopag [1]. This is particularly relevant for studies involving F104S and potentially other c-Mpl mutations that impair thrombopoietin binding—Totrombopag retains functional activation of the F104S mutant whereas thrombopoietin does not [2]. This property supports mechanistic investigations in congenital amegakaryocytic thrombocytopenia models and broader receptor signaling studies.

Food-Effect Independent Pharmacokinetic Research Protocols

For research protocols where strict fasting control is impractical or where food intake represents an experimental variable, Totrombopag's minimal food effect (only 23% decrease in absorption with no clinical significance) provides a pharmacokinetic advantage over eltrombopag [1]. Eltrombopag requires careful timing relative to meals due to chelation with dietary cations [2]. Totrombopag enables simplified protocol design with reduced administration-related confounding.

Drug-Drug Interaction Studies Involving CYP3A4 Substrates

Totrombopag's documented lack of pharmacokinetic interaction with the CYP3A4 substrate simvastatin makes it suitable as a reference TPO-RA in studies evaluating polypharmacy effects on the CYP3A4 pathway [1]. In experimental designs where hepatic metabolism via CYP3A4 must be controlled or where co-administration with CYP3A4 substrates is required, Totrombopag offers a defined interaction profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Totrombopag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.